molecular formula C12H16ClNOS B1457985 (8-Azabicyclo[3.2.1]octan-3-yl)(thiophen-2-yl)methanone hydrochloride CAS No. 1823499-10-0

(8-Azabicyclo[3.2.1]octan-3-yl)(thiophen-2-yl)methanone hydrochloride

Cat. No.: B1457985
CAS No.: 1823499-10-0
M. Wt: 257.78 g/mol
InChI Key: DFGUGUVPLBETML-UHFFFAOYSA-N
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Description

(8-Azabicyclo[3.2.1]octan-3-yl)(thiophen-2-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C12H16ClNOS and its molecular weight is 257.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It is known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which are known to interact with various neurotransmitter systems in the nervous system.

Biochemical Pathways

Given its structural similarity to tropane alkaloids , it may influence similar biochemical pathways, such as those involving neurotransmitter synthesis, release, and reuptake.

Biochemical Analysis

Biochemical Properties

(8-Azabicyclo[3.2.1]octan-3-yl)(thiophen-2-yl)methanone hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to bind to specific enzyme active sites, potentially inhibiting or activating their functions. For example, it may interact with enzymes involved in neurotransmitter synthesis, thereby influencing biochemical pathways related to neural signaling . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. In neural cells, it may modulate neurotransmitter release and uptake, affecting synaptic transmission and plasticity . Additionally, it can alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activities . This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. In vitro studies have shown that this compound remains stable under controlled conditions for extended periods, allowing for prolonged experimental observations . Its degradation products may have different biochemical properties, which could influence long-term cellular effects.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. Low doses may have minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects are often observed, where a certain dosage level is required to elicit a measurable response. At high doses, toxic or adverse effects may occur, highlighting the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . These interactions can affect metabolic flux and alter the levels of specific metabolites, thereby influencing overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its biochemical activity and efficacy.

Subcellular Localization

The subcellular localization of this compound is crucial for its function. This compound may be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications . Its activity and function can be modulated by its localization, affecting its interactions with other biomolecules and cellular processes.

Properties

IUPAC Name

8-azabicyclo[3.2.1]octan-3-yl(thiophen-2-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NOS.ClH/c14-12(11-2-1-5-15-11)8-6-9-3-4-10(7-8)13-9;/h1-2,5,8-10,13H,3-4,6-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFGUGUVPLBETML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)C(=O)C3=CC=CS3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(8-Azabicyclo[3.2.1]octan-3-yl)(thiophen-2-yl)methanone hydrochloride
Reactant of Route 2
(8-Azabicyclo[3.2.1]octan-3-yl)(thiophen-2-yl)methanone hydrochloride
Reactant of Route 3
(8-Azabicyclo[3.2.1]octan-3-yl)(thiophen-2-yl)methanone hydrochloride
Reactant of Route 4
(8-Azabicyclo[3.2.1]octan-3-yl)(thiophen-2-yl)methanone hydrochloride
Reactant of Route 5
(8-Azabicyclo[3.2.1]octan-3-yl)(thiophen-2-yl)methanone hydrochloride
Reactant of Route 6
(8-Azabicyclo[3.2.1]octan-3-yl)(thiophen-2-yl)methanone hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.